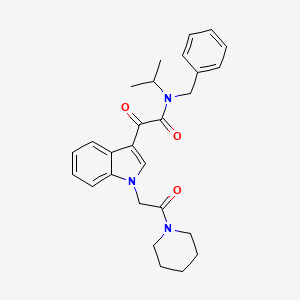

![molecular formula C10H19NO3 B2928454 (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine CAS No. 2375269-93-3](/img/structure/B2928454.png)

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine” is a chemical with the CAS Number: 2375269-93-3 . It has a molecular weight of 201.27 and its IUPAC name is the same as the given name . It is in liquid form .

Molecular Structure Analysis

The InChI code for “(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine” is 1S/C10H19NO3/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8H,3-7,11H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical form of “(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine” is liquid . It is stored at a temperature of 4 degrees .Scientific Research Applications

Crystal Structure and Spectral Studies

Research has shown that spirocyclic compounds can serve as intermediates in the synthesis of complex organic molecules. For example, a study by Zeng and Wang (2018) focused on the crystal structures of spiro derivatives, including the synthesis of new intermediates through reactions involving spirocyclic compounds. These compounds exhibited interesting fluorescent properties, suggesting applications in materials science and optical technologies (Zeng & Wang, 2018).

Inhibition of Mild Steel Corrosion

Another application is in the field of corrosion inhibition. Chafiq et al. (2020) studied the inhibition performances of spirocyclopropane derivatives for protecting mild steel in HCl environments. These compounds were found to be effective corrosion inhibitors, highlighting their potential in materials chemistry and engineering applications (Chafiq et al., 2020).

Reduction of Thermoset Shrinkage

Spirocyclic compounds have also been explored for their ability to reduce shrinkage in thermosets, with González et al. (2006) investigating the cationic curing of mixtures containing spirocyclic diones. This research offers insights into the development of improved materials with reduced shrinkage properties, which is crucial in various manufacturing and engineering applications (González et al., 2006).

Novel Photochemical Transformations

The potential for novel photochemical transformations involving spirocyclic compounds has been explored in studies such as the one conducted by Marubayashi et al. (1992), which found unique pathways to β-lactam compounds from specific spirocyclic precursors. Such research points to the role of spirocyclic compounds in facilitating innovative synthetic routes in organic chemistry (Marubayashi et al., 1992).

Synthesis of Bioactive Compounds

Furthermore, the synthesis of bioactive compounds is another significant area of application. Li, Rogers-Evans, and Carreira (2013) demonstrated the synthesis of novel thia/oxa-azaspiro[3.4]octanes, designed as multifunctional modules for drug discovery. This research highlights the versatility of spirocyclic compounds in the development of new pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).

Safety and Hazards

The safety information for “(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .

properties

IUPAC Name |

(2,2-dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8H,3-7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDDFYHOJSZUIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2(C1)CC(OC2)CN)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

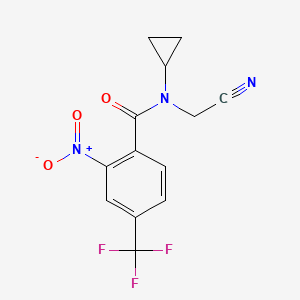

![N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2928372.png)

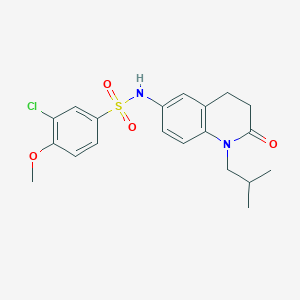

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2928374.png)

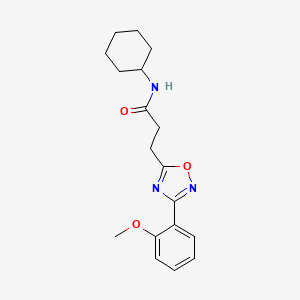

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone](/img/structure/B2928380.png)

![N-(4-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2928382.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2928389.png)

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2928392.png)